2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
CAS No.: 1623010-64-9
Cat. No.: VC16512261
Molecular Formula: C31H19NO3S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1623010-64-9 |
|---|---|
| Molecular Formula | C31H19NO3S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one |
| Standard InChI | InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H |
| Standard InChI Key | KXZTVYSHCPHNBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 9-phenylcarbazol-3-yl group attached to a thioxanthenone sulfone backbone. The sulfone moiety () at the 10-position introduces polarity and electron-withdrawing characteristics, potentially enhancing stability and photophysical properties . The carbazole component contributes rigid planar geometry and hole-transport capabilities, a feature exploited in organic semiconductors .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 485.55–485.6 g/mol | |
| Purity | ≥98% | |
| Solubility | Solvent-dependent; see Table 2 | |
| Storage Stability (-80°C) | 6 months | |
| Storage Stability (-20°C) | 1 month |
The variability in molecular weight (485.55 vs. 485.6 g/mol) reflects rounding differences between providers . Solubility data indicate dependence on polar aprotic solvents, though specific values remain undisclosed in public records .
| Mass (mg) | Volume at 1 mM (mL) | Volume at 5 mM (mL) | Volume at 10 mM (mL) |
|---|---|---|---|
| 1 | 2.0595 | 0.4119 | 0.206 |
| 5 | 10.2976 | 2.0595 | 1.0298 |
| 10 | 20.5952 | 4.119 | 2.0595 |
Source: Adapted from GlpBio and VulcanChem .
Solutions must be aliquoted to prevent repeated freeze-thaw cycles, which degrade stability . Ultrasonication at 37°C improves dissolution for viscous solvents .
Research Applications and Future Directions
Documented Uses
Though detailed studies are proprietary, the compound’s structural analogs appear in:
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Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives enhance electron-blocking layers .
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Photodynamic Therapy: Thioxanthenone sulfones generate singlet oxygen under irradiation .
Challenges and Opportunities
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